molecular formula C19H15N3O6S2 B2592680 methyl 3-(N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)sulfamoyl)thiophene-2-carboxylate CAS No. 1797139-78-6

methyl 3-(N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)sulfamoyl)thiophene-2-carboxylate

Cat. No. B2592680
CAS RN: 1797139-78-6
M. Wt: 445.46
InChI Key: YTIZCCBNBDQKOO-UHFFFAOYSA-N
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Description

The compound “methyl 3-(N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)sulfamoyl)thiophene-2-carboxylate” is a complex organic molecule that contains several functional groups and heterocyclic rings, including a furan ring, an oxadiazole ring, and a thiophene ring . These types of structures are often found in pharmaceuticals and other biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional structure due to the presence of multiple rings and functional groups. Unfortunately, without more specific information or experimental data, it’s difficult to provide a detailed analysis of the molecular structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its molecular structure and the conditions under which the reactions are carried out. The presence of multiple functional groups means that it could potentially undergo a variety of reactions .

Scientific Research Applications

Energetic Materials Synthesis

Compounds related to methyl 3-(N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)sulfamoyl)thiophene-2-carboxylate have been synthesized for applications as insensitive energetic materials. These materials are characterized by moderate thermal stabilities and insensitivity towards impact and friction, indicating their potential use in safe energetic compositions. Such compounds show superior detonation performance compared to traditional materials like TNT, making them promising candidates for military and industrial applications (Yu et al., 2017).

Vasodilator Action

Furoxans, closely related to the compound , have demonstrated remarkable vasodilator action. This action is mediated by the generation of nitric oxide (NO) following the chemical reaction with sulfhydryl groups. Furoxans, therefore, act as prodrugs that enhance cyclic GMP levels via NO formation, classifying them as nitrovasodilators with potential applications in cardiovascular therapy (Feelisch et al., 1992).

Synthetic Applications

The furan and thiophene moieties present in the compound have been exploited in various synthetic applications. For example, derivatives have been used in the synthesis of furan-3-carboxylic and 4-methylene-4,5-dihydrofuran-3-carboxylic esters via palladium iodide catalyzed oxidative carbonylation, demonstrating the compound's versatility in organic synthesis (Gabriele et al., 2012).

Corrosion Inhibition

The structure of methyl 3-(N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)sulfamoyl)thiophene-2-carboxylate suggests potential applications in corrosion inhibition. Derivatives of oxadiazole have demonstrated efficacy in protecting mild steel against corrosion in acidic environments, indicating the compound's potential utility in materials science and engineering applications (Ammal et al., 2018).

Biological Activity

The compound's framework, particularly the furan and thiophene components, has been utilized in the development of antimicrobial agents. Derivatives have shown significant activity against various bacterial and fungal strains, highlighting the compound's relevance in medicinal chemistry and drug development (Jafari et al., 2017).

Future Directions

Future research on this compound could involve studying its biological activity, optimizing its synthesis, and investigating its mechanism of action. This could potentially lead to the development of new pharmaceuticals or other useful compounds .

properties

IUPAC Name

methyl 3-[[2-[[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl]phenyl]sulfamoyl]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O6S2/c1-26-19(23)17-15(8-10-29-17)30(24,25)22-13-6-3-2-5-12(13)11-16-20-18(21-28-16)14-7-4-9-27-14/h2-10,22H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTIZCCBNBDQKOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)S(=O)(=O)NC2=CC=CC=C2CC3=NC(=NO3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 3-(N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)sulfamoyl)thiophene-2-carboxylate

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